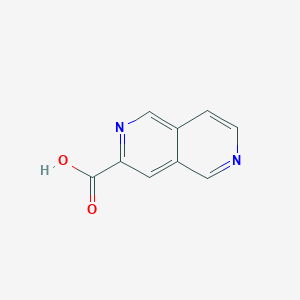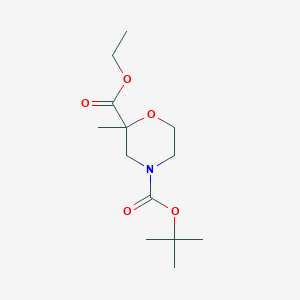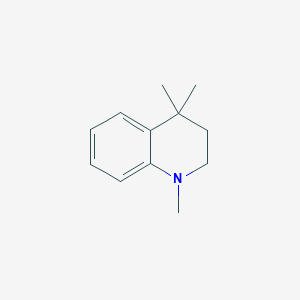
1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound belonging to the quinoline family. It is characterized by a tetrahydroquinoline core with three methyl groups attached at positions 1 and 4. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of aniline derivatives with ketones in the presence of acid catalysts can yield the desired tetrahydroquinoline structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
化学反応の分析
Types of Reactions: 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted quinolines and dihydroquinolines, which have applications in pharmaceuticals and materials science .
科学的研究の応用
1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications:
作用機序
The mechanism of action of 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes. In neuroprotection, it modulates the expression of genes involved in oxidative stress and inflammation, such as Nrf2 and NF-κB .
類似化合物との比較
1,2,3,4-Tetrahydroquinoline: Shares a similar core structure but lacks the methyl groups at positions 1 and 4.
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: A hydroxylated derivative with enhanced antioxidant properties.
Uniqueness: 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups contribute to its stability and reactivity, making it a valuable compound in various applications .
特性
CAS番号 |
106515-74-6 |
|---|---|
分子式 |
C12H17N |
分子量 |
175.27 g/mol |
IUPAC名 |
1,4,4-trimethyl-2,3-dihydroquinoline |
InChI |
InChI=1S/C12H17N/c1-12(2)8-9-13(3)11-7-5-4-6-10(11)12/h4-7H,8-9H2,1-3H3 |
InChIキー |
XYITUOIAVHTHHM-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN(C2=CC=CC=C21)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


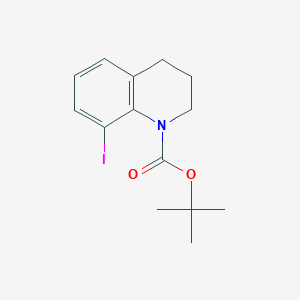
![2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13933771.png)
![4-[(3-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B13933775.png)
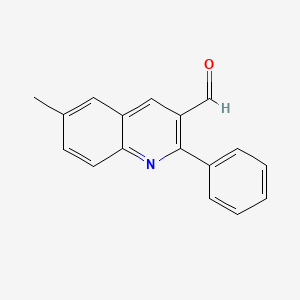
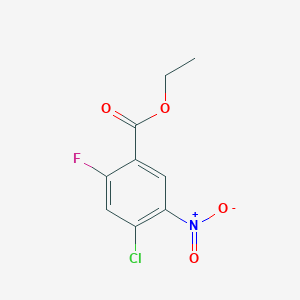
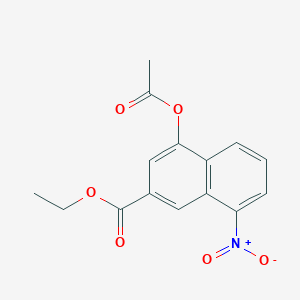
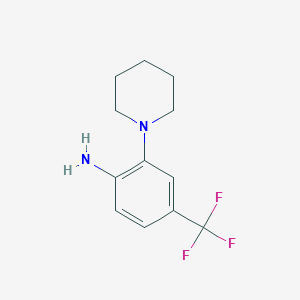
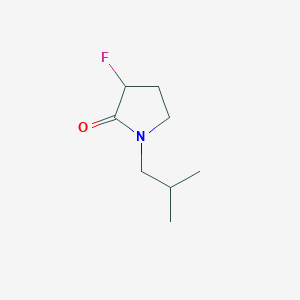

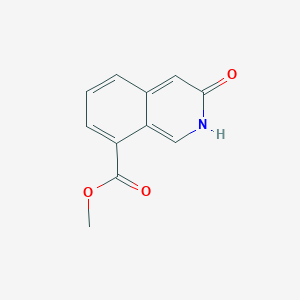
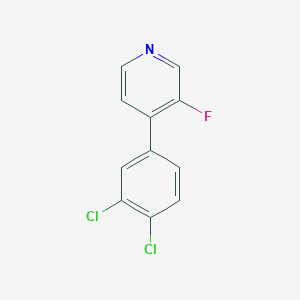
![5'-Chlorospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one](/img/structure/B13933838.png)
